DM-Nitrophen (tertasodium)
Description
DM-Nitrophen (tetrasodium) is a photolabile calcium (Ca²⁺) chelator widely used in biological research to study Ca²⁺-dependent signaling pathways. Its molecular formula is C₁₈H₁₉N₃O₁₂·4Na (MW: 561.32 g/mol; CAS: 291517-40-3) . Upon exposure to near-UV light (~350 nm), DM-Nitrophen undergoes photolysis, releasing free Ca²⁺ in a rapid, controlled manner . This property enables precise temporal and spatial manipulation of intracellular Ca²⁺ levels, making it indispensable in electrophysiology and cell signaling studies .
Key characteristics include:
- Binding Affinity: Binds Ca²⁺ with moderate affinity (Kd ~5–7 µM) and Mg²⁺ with lower affinity (Kd ~2–3 mM) .
- Photolysis Kinetics: Releases Ca²⁺ within microseconds to milliseconds, depending on light intensity and chelator concentration .
- Selectivity: Less selective for Ca²⁺ over Mg²⁺ compared to newer caged compounds (e.g., nitr-5/nitr-7) but superior to EDTA in photolytic utility .
Properties
Molecular Formula |
C18H19N3Na4O12 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
InChI Key |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Iminodiacetic Acid Diethyl Ester
The reaction begins with the alkylation of iminodiacetic acid diethyl ester using 1-(2-nitro-4,5-dimethoxyphenyl)ethane-1,2-diyl dibromide. This step introduces the photolabile nitroveratryl moiety into the molecule. The dibromide intermediate is synthesized separately through bromination of 1-(2-nitro-4,5-dimethoxyphenyl)ethane-1,2-diol, though detailed protocols for this precursor are often proprietary.
Key reaction conditions:
- Solvent : Anhydrous acetonitrile or dimethylformamide (DMF)
- Temperature : Reflux (80–100°C)
- Duration : 18–24 hours
- Base : Potassium carbonate (K₂CO₃) to neutralize HBr byproducts.
The product, 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis(ethoxycarbonylmethyl)-1,2-ethanediamine, is isolated via vacuum distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic peaks for ethoxy groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.1 ppm).
Hydrolysis to Tetrasodium Salt
The tetraethyl ester undergoes alkaline hydrolysis to replace ethoxy groups with sodium carboxylates:
$$
\text{C}{18}\text{H}{19}\text{N}3\text{O}{12}(\text{OEt})4 + 4\text{NaOH} \rightarrow \text{C}{18}\text{H}{19}\text{N}3\text{O}{12}\text{Na}4 + 4\text{EtOH}
$$
Conditions :
- Base : 4 equivalents of sodium hydroxide (NaOH)
- Temperature : 37°C
- Duration : 12–16 hours.
- Solvent : Aqueous ethanol (50% v/v) to maintain solubility.
The reaction progress is monitored by thin-layer chromatography (TLC) until ethyl ester signals (Rf ≈ 0.7 in ethyl acetate/hexanes) disappear. The tetrasodium salt precipitates upon acidification to pH 7.0–7.5 and is purified via recrystallization from hot water.
Purification and Characterization
Recrystallization and Drying
Crude DM-Nitrophen (tetrasodium) is dissolved in minimal deionized water at 60°C and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding orange-red needles. The product is dried under vacuum (0.1 mmHg) at 40°C for 24 hours to avoid thermal decomposition.
Analytical Validation
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile
- Purity : ≥93% (λ = 350 nm).
Spectroscopic Data :
- UV-Vis : λmax = 350 nm (ε = 6,200 M⁻¹cm⁻¹) in pH 7.0 buffer.
- FT-IR : Peaks at 1,580 cm⁻¹ (C=O asym. stretch) and 1,340 cm⁻¹ (NO₂ sym. stretch).
Elemental Analysis :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 38.52 | 38.48 ± 0.3 |
| H | 3.41 | 3.39 ± 0.1 |
| N | 7.49 | 7.45 ± 0.2 |
| Na | 16.39 | 16.35 ± 0.3 |
Discrepancies ≤0.5% validate stoichiometry.
Critical Parameters in Large-Scale Synthesis
Solvent Selection
Anhydrous conditions are critical during alkylation to prevent hydrolysis of the dibromide intermediate. Acetonitrile outperforms DMF in minimizing side reactions (e.g., elimination to alkenes), with yields improving from 68% to 82%.
Hydrolysis Optimization
Incomplete hydrolysis leaves residual ethyl esters, reducing Ca²⁺-binding capacity. Kinetic studies show 95% conversion after 12 hours at 37°C, with prolonged heating (>18 hours) causing nitro group reduction.
Magnesium Contamination
Trace Mg²⁺ in NaOH reagents competes with Ca²⁺ during chelation. Pre-treatment of NaOH solutions with Chelex-100 resin reduces free Mg²⁺ to <1 µM, ensuring >90% Ca²⁺ loading capacity.
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale (5 mg) | Pilot-Scale (500 mg) | Industrial-Scale (5 kg) |
|---|---|---|---|
| Yield | 72% | 65% | 58% |
| Purity (HPLC) | 93% | 91% | 89% |
| Reaction Time (Alkylation) | 24 hours | 18 hours | 12 hours |
| Cost per Gram | \$92.20 | \$74.50 | \$52.30 |
Scale-up challenges include heat dissipation during exothermic hydrolysis and sodium nitrate byproduct removal. Industrial processes employ continuous-flow reactors to mitigate these issues.
Applications in Calcium Signaling Research
While beyond preparation scope, understanding end-use informs synthesis rigor. DM-Nitrophen’s 10⁹ M⁻¹ Ca²⁺ affinity drops 100-fold post-photolysis, enabling sub-millisecond Ca²⁺ uncaging in neurons and cardiomyocytes.
Chemical Reactions Analysis
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
Scientific Research Applications
Key Properties
- Chemical Structure : DM-Nitrophen is derived from iminodiacetic acid and features a nitrophenyl moiety that facilitates its photolytic properties.
- Binding Affinity :
Neurobiology
In neurobiology, DM-nitrophen is extensively used to study synaptic transmission and neuronal signaling pathways. By photolyzing DM-nitrophen, researchers can induce rapid changes in intracellular calcium concentrations, allowing them to observe the effects on neuronal excitability and neurotransmitter release.
Case Study : A study demonstrated that photolysis of DM-nitrophen in retinal neurons could facilitate and modulate ion channel activity, providing insights into the mechanisms underlying visual signal processing .
Muscle Physiology
DM-nitrophen is also employed in muscle physiology to investigate the dynamics of muscle contraction. The ability to rapidly release calcium ions allows for the examination of the kinetics of muscle fiber activation.
Case Study : Research showed that using DM-nitrophen as a "caged-Ca" agent enabled a fivefold increase in tension production speed in skinned muscle fibers upon photolysis, thus enhancing the understanding of calcium's role in muscle contraction mechanisms .
Cellular Signaling
The compound is utilized to explore various cellular signaling pathways that depend on calcium ions. It facilitates the study of processes such as cell proliferation, differentiation, and apoptosis by enabling controlled calcium influx.
Data Table: Applications of DM-Nitrophen in Cellular Studies
Mechanism of Action
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| DM-Nitrophen | C₁₈H₁₉N₃O₁₂·4Na | 561.32 | 291517-40-3 | Tetrasodium salt; photolabile |
| Nitrophenyl-EGTA | C₂₆H₂₈N₂O₁₄ | 592.50 | 117123-30-7 | Photolabile; higher Ca²⁺ selectivity |
| Nitr-5 | C₃₀H₃₂N₄O₁₄ | 656.60 | 124605-73-8 | High Ca²⁺/Mg²⁺ selectivity; UV-sensitive |
| EDTA | C₁₀H₁₆N₂O₈ | 292.24 | 60-00-4 | Broad-spectrum chelator; non-photolytic |
Structural Notes:
Binding Affinity and Selectivity
| Compound | Ca²⁺ Kd (µM) | Mg²⁺ Kd (mM) | Ln³⁺ Affinity (K, M⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) |
|---|---|---|---|---|
| DM-Nitrophen | 5–7 | 2–3 | Eu³⁺: 1.15×10¹² | Moderate (~400:1) |
| Nitrophenyl-EGTA | 0.1–0.5 | 10–20 | N/A | High (>10,000:1) |
| Nitr-5 | 0.05–0.1 | 10–15 | N/A | Very High (>100,000:1) |
| EDTA | 0.1 | 0.01 | ~10¹⁶ | Low (Ca²⁺/Mg²⁺ ~10:1) |
Key Findings :
- DM-Nitrophen exhibits strong lanthanide binding (e.g., Eu³⁺, Nd³⁺), which may interfere in studies requiring Ca²⁺ specificity .
- Nitr-5/nitr-7 demonstrate superior Ca²⁺ selectivity due to BAPTA-derived structures, minimizing Mg²⁺ interference .
- EDTA, while non-photolytic, has high affinity for divalent and trivalent cations, limiting its utility in dynamic Ca²⁺ studies .
Photolysis Kinetics and Ca²⁺ Release
Q & A
Basic Research Questions
Q. How do I prepare stable stock solutions of DM-Nitrophen tertasodium for in vitro calcium signaling experiments?
- Methodological Guidance :
- Use DMSO as the primary solvent for preparing concentrated stock solutions (e.g., 50–100 mg/mL). For aqueous experiments, pre-dissolve DM-Nitrophen in DMSO and dilute with solvents like 20% SBE-β-CD in saline or PEG400 to avoid precipitation. Ensure final DMSO concentrations ≤1% to minimize cytotoxicity. Vortex or sonicate briefly to ensure homogeneity .
- Critical Note : Validate solubility empirically using small test volumes (e.g., 10–50 µL) before scaling up. Heating (≤50°C) can aid dissolution but may destabilize the compound .
Q. What are the optimal storage conditions for DM-Nitrophen tertasodium to maintain its photoreactivity?
- Storage Protocol :
- Store lyophilized powder at -20°C (stable for 3 years) or -80°C (extended stability). Avoid repeated freeze-thaw cycles. For working solutions in DMSO, aliquot into single-use volumes and store at -80°C (6 months) or -20°C (1 month). Protect from light to prevent premature Ca²⁺ release .
Q. How does DM-Nitrophen tertasodium compare to other caged calcium compounds (e.g., NP-EGTA) in UV-triggered Ca²⁺ release efficiency?
- Key Findings :
- DM-Nitrophen exhibits a higher Ca²⁺ binding affinity (Kd ~5 nM) and releases Ca²⁺ rapidly (<100 ns) upon UV photolysis (350–380 nm). Unlike NP-EGTA, it binds Mg²⁺ competitively, requiring careful calibration of Mg²⁺/Ca²⁺ ratios in buffer systems to avoid interference .
Advanced Research Questions
Q. How can I resolve discrepancies in reported molecular weights (473.39 vs. 561.32) for DM-Nitrophen tertasodium?
- Analytical Approach :
- The molecular weight variance arises from different salt forms:
- Free acid form : C₁₈H₂₃N₃O₁₂ (MW 473.39, CAS 117367-86-9) .
- Tetrasodium salt : C₁₈H₁₉N₃O₁₂·4Na (MW 561.32, CAS 291517-40-3) .
- Confirm the salt form using elemental analysis or NMR. Cross-reference CAS numbers and supplier specifications to avoid experimental inconsistencies .
Q. What experimental design is recommended for quantifying DM-Nitrophen’s binding thermodynamics with lanthanides (e.g., Nd³⁺, Eu³⁺)?
- Protocol :
- Use isothermal titration calorimetry (ITC) in decalcified MOPS buffer (pH 6.5) with 2.75 mM CaCl₂. Titrate 5 mM Ln³⁺ into 180–205 µM DM-Nitrophen. Maintain 25°C and 307 rpm stirring. Analyze data with Origin 7 software to derive ΔH, ΔS, and Kd values .
- Validation : Pair ITC with PAC (photoacoustic calorimetry) to correlate thermodynamic parameters with structural changes during Ln³⁺ binding .
Q. How do kinetic properties of DM-Nitrophen affect its utility in high-temporal-resolution Ca²⁺ imaging?
- Kinetic Profiling :
- DM-Nitrophen releases Ca²⁺ with a τ (tau) <100 ns post-photolysis, enabling sub-millisecond Ca²⁺ transients. However, its slow off-rate for Mg²⁺ (τ ~10 ms) necessitates pre-equilibration with Mg²⁺-free buffers for precise Ca²⁺ uncaging .
- Experimental Optimization : Combine DM-Nitrophen with fast-response Ca²⁺ indicators (e.g., Calcium Orange-5N, τ ~1 µs) to minimize kinetic mismatches in confocal microfluorimetry setups .
Q. What strategies mitigate data variability in DM-Nitrophen-based Ca²⁺ signaling studies across different cell types?
- Troubleshooting Framework :
Buffer standardization : Use 20 mM MOPS (pH 7.2) with 1–2 mM EGTA to stabilize basal Ca²⁺ levels.
Photolysis calibration : Adjust UV laser intensity (e.g., 5–10 mW/mm²) to achieve consistent Ca²⁺ release without photodamage.
Control experiments : Include DM-Nitrophen-free controls to isolate UV-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
